5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid
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Overview
Description
The compound with the chemical formula 5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid 2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid This compound is a heterocyclic organic molecule that contains both a triazole ring and a dioxolane ring
Scientific Research Applications
2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxolane derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or dioxolane rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and dioxolane-containing molecules. Examples include:
1,2,4-Triazole: A simple triazole compound with various applications in chemistry and pharmacology.
Dioxolane: A basic dioxolane ring structure used in the synthesis of more complex molecules.
Uniqueness
This dual-ring structure allows for diverse reactivity and the possibility of forming multiple derivatives with varying biological activities.
Properties
IUPAC Name |
5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-8-7(9(13)14)5-11-12(8)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOCYSNXVLGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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